4-(2-Methoxyethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Methoxyethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, a morpholinosulfonyl group, and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Morpholinosulfonyl Group: This step involves the reaction of the triazole intermediate with morpholinosulfonyl chloride under basic conditions.
Attachment of the Methoxyethyl Side Chain: This can be done through an alkylation reaction using 2-methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl side chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and the morpholinosulfonyl group are key functional groups that interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: A simpler compound with a methoxyethyl side chain and phenol group.
Morpholinosulfonyl derivatives: Compounds containing the morpholinosulfonyl group but different core structures.
Triazole derivatives: Compounds with a triazole ring but different substituents.
Uniqueness
4-(2-Methoxyethyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C15H20N4O4S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H20N4O4S2/c1-22-9-8-19-14(16-17-15(19)24)12-2-4-13(5-3-12)25(20,21)18-6-10-23-11-7-18/h2-5H,6-11H2,1H3,(H,17,24) |
InChI Key |
RHWXVXDJQTWQMU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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